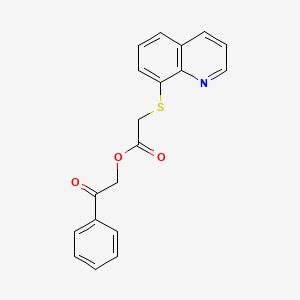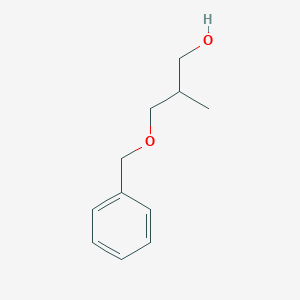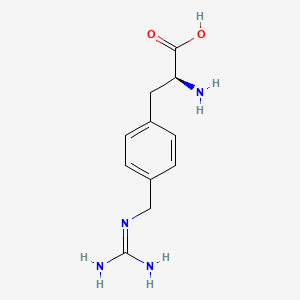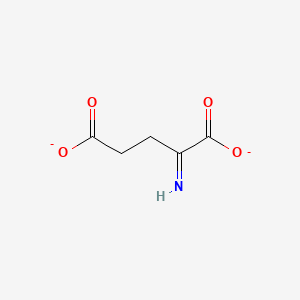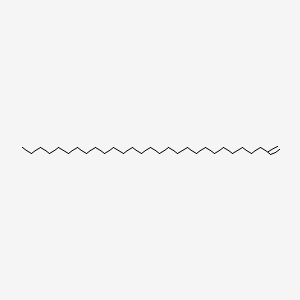
(R)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenyl group at the 4-position and a tetrahydroisoquinoline core. It is known for its significant biological activities and is widely studied in medicinal chemistry for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to ensure the formation of the desired enantiomer. The use of chiral auxiliaries or chiral ligands in catalytic hydrogenation reactions is a common strategy to achieve high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Metal hydrides such as sodium borohydride (NaBH₄) are often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dopamine β-hydroxylase, which plays a role in the biosynthesis of neurotransmitters . The compound can also modulate various signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a hydrogen atom instead of a phenyl group at the 4-position.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another similar compound with a phenyl group at the 1-position instead of the 4-position.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6 and 7 positions.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-4-phenyl-, ®- is unique due to its specific chiral configuration and the presence of a phenyl group at the 4-position. This structural feature contributes to its distinct biological activities and its potential as a lead compound in drug development .
Properties
CAS No. |
89160-45-2 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
(4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m1/s1 |
InChI Key |
OSZMNJRKIPAVOS-OAHLLOKOSA-N |
SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Synonyms |
4-phenyl-1,2,3,4-tetrahydroisoquinoline 4PTIQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


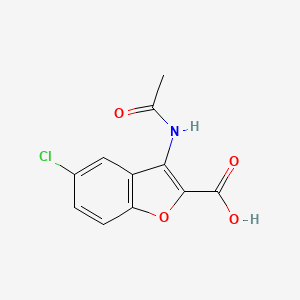
![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one](/img/structure/B1219404.png)
![2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1219407.png)

